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Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B192856

Canagliflozin's cardiovascular benefits appear to be mediated by a constellation of off-target
effects, including the activation of AMP-activated protein kinase (AMPK), modulation of
mitochondrial function, inhibition of the sodium-hydrogen exchanger (NHE), and suppression of
inflammatory and oxidative stress pathways.

AMP-Activated Protein Kinase (AMPK) Activation

Canagliflozin has been shown to activate AMPK, a crucial regulator of cellular energy
homeostasis with established cardioprotective roles.[1] This activation is not a direct effect but
is understood to be a consequence of the inhibition of mitochondrial Complex I, which leads to
an increased cellular AMP/ADP to ATP ratio.[2][3]

Quantitative Data on AMPK Activation by Canagliflozin
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Canagliflozin

Parameter Cell Type . Effect Reference
Concentration
AMPK
_ Dose-dependent
Phosphorylation HEK-293 cells 1-30 uM ) [2]
increase
(Thrl72)
ACC
) Dose-dependent
Phosphorylation HEK-293 cells 1-30 pM ) [2]
increase
(Ser79)
Mouse
o Embryonic Activation
AMPK Activation ] >1uM [2][4]
Fibroblasts observed
(MEFs)
AMPK _
] Human Atrial Increased
Phosphorylation ] 10 uM ] [5][6]
Myocardium phosphorylation
(Thrl72)
ACC )
) Human Atrial Increased
Phosphorylation ] 10 uM ] [5][6]
Myocardium phosphorylation
(Ser79)

Experimental Protocol: Western Blotting for AMPK and ACC Phosphorylation

A common method to quantify the activation of AMPK is to measure the phosphorylation of
AMPK at Threonine 172 (p-AMPK) and its downstream target, acetyl-CoA carboxylase (ACC)
at Serine 79 (p-ACC), via Western blotting.[2][7][8]

o Sample Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease

and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7] Protein

concentration is determined using a BCA assay.

» Gel Electrophoresis: Equal amounts of protein (e.g., 20-40 pg) are mixed with Laemmli

sample buffer, denatured by heating at 95°C for 5 minutes, and then separated on an SDS-
PAGE gel (e.g., 4-12% Bis-Tris gel).[7]
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» Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)
membrane.

e Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g.,
5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 -
TBST) to prevent non-specific antibody binding.[7]

e Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary
antibodies specific for p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC, diluted
in blocking buffer.[9]

e Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.[9]

» Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate
and captured with an imaging system.[7] The band intensities are quantified using
densitometry software.

Signaling Pathway: Canagliflozin-Induced AMPK Activation
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Canagliflozin activates AMPK via mitochondrial complex | inhibition.

Modulation of Mitochondrial Function

Canagliflozin directly impacts mitochondrial respiration, primarily through the inhibition of
Complex | of the electron transport chain.[10][11] This effect is central to its AMPK-activating
properties and also contributes to a reduction in mitochondrial reactive oxygen species (ROS)
production.[12]

Quantitative Data on Mitochondrial Effects of Canagliflozin
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CelllTissue Canagliflozin
Parameter . Effect Reference
Type Concentration
Mitochondrial Prostate and Clinically o
_ Inhibition of
Complex | Lung Cancer achievable o [10][11]
- _ respiration
Inhibition Cells concentrations
IC50 for
Mitochondrial HUVECs 9 uM Inhibition [13]
Respiration
High-glucose
Basal
o treated HOC2 20 uM Improved [14]
Respiration
cells
High-glucose
ATP Production treated HOC2 20 uM Improved [14]
cells
_ _ High-glucose
Mitochondrial
treated HOC2 20 M Reduced [14]
ROS
cells

Experimental Protocol: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by
measuring the oxygen consumption rate (OCR) in real-time.[15][16][17]

¢ Cell Seeding: Cardiomyocytes or other relevant cell types are seeded in a Seahorse XF96
cell culture microplate and allowed to adhere.

e Drug Treatment: Cells are treated with canagliflozin at various concentrations for a
specified duration.

o Assay Preparation: One hour before the assay, the cell culture medium is replaced with
Seahorse XF DMEM medium supplemented with substrates like glucose, pyruvate, and
glutamine.[15]
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o Seahorse XF Mito Stress Test: The microplate is placed in the Seahorse XF Analyzer. The
assay involves the sequential injection of mitochondrial stressors to measure key parameters
of mitochondrial function:

o Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

o FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that
collapses the mitochondrial membrane potential and induces maximal respiration.

o Rotenone and Antimycin A: Complex | and Il inhibitors, respectively, which shut down
mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen
consumption.[15]

o Data Analysis: The OCR data is used to calculate parameters such as basal respiration,
maximal respiration, ATP production, and spare respiratory capacity.[15]

Experimental Workflow: Seahorse Mito Stress Test
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Workflow for assessing mitochondrial function with a Seahorse Analyzer.
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Inhibition of Sodium-Hydrogen Exchanger (NHE)

Evidence suggests that canagliflozin can inhibit the cardiac Na+/H+ exchanger 1 (NHE-1).[18]
This inhibition leads to a reduction in intracellular sodium, which in turn decreases intracellular

calcium via the Na+/Ca2+ exchanger, a mechanism thought to be cardioprotective, particularly
in the context of ischemia-reperfusion injury.

Experimental Protocol: Measurement of NHE-1 Activity

NHE-1 activity in cardiomyocytes can be measured using pH-sensitive fluorescent dyes like
BCECF or cSNARFL1.[19][20]

o Cell Loading: Isolated cardiomyocytes are loaded with a pH-sensitive fluorescent dye (e.g.,
BCECF-AM).

 Acidification: Intracellular pH (pHi) is lowered by inducing an acid load, for example, using
the ammonium prepulse technique.

e Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using
fluorescence microscopy. This recovery is largely mediated by NHE-1 activity.

o Treatment: The experiment is repeated in the presence of canagliflozin to determine its
effect on the rate of pHi recovery.

o Calculation of H+ Flux: The rate of pHi change is converted to H+ flux by considering the
intracellular buffering capacity of the cells.[19]

Reduction of Oxidative Stress and Inflammation

Canagliflozin exhibits antioxidant and anti-inflammatory properties in the myocardium. It has
been shown to suppress the activity of NADPH oxidase, a major source of superoxide in the
heart, and to downregulate inflammatory pathways like the NLRP3 inflammasome.[5][12][21]

Quantitative Data on Antioxidant Effects of Canagliflozin
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TissuelCell Canagliflozin
Parameter . Effect Reference
Type Concentration
NADPH-
stimulated Human Atrial Dose-dependent
. _ 3, 10, 100 pM . [5]
Superoxide Myocardium reduction
Production
o Human Atrial o
Racl Activation ) 10 uM Inhibition [5][6]
Myocardium
p47phox Human Atrial o
) ] 10 uM Inhibition [5][6]
Translocation Myocardium

Experimental Protocol: NADPH Oxidase Activity Assay

NADPH oxidase activity can be quantified using the lucigenin-enhanced chemiluminescence
assay.[1][22][23]

 Homogenate Preparation: Heart tissue is homogenized in a buffer and subjected to
differential centrifugation to obtain a membrane-enriched fraction.[1]

e Chemiluminescence Measurement: The protein homogenate is added to an assay buffer
containing lucigenin (5 uM). The reaction is initiated by adding NADPH (100-200 uM).[1][22]

o Detection: The light emission (chemiluminescence) resulting from the reaction of lucigenin
with superoxide is measured over time using a luminometer. The results are expressed as
relative light units per milligram of protein.[22]

Signaling Pathway: Canagliflozin's Effect on Redox Signaling
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Canagliflozin suppresses NADPH oxidase activity via AMPK/Racl signaling.

Conclusion

The off-target effects of canagliflozin in the cardiovascular system are extensive and
interconnected. Its ability to inhibit mitochondrial Complex | initiates a cascade of events,
including AMPK activation, which in turn influences a wide range of cellular processes from
energy metabolism to redox signaling. Concurrently, its effects on ion homeostasis through
NHE-1 inhibition and its direct anti-inflammatory and antioxidant actions contribute to its overall
cardioprotective profile. Understanding these SGLT2-independent mechanisms is crucial for
the continued development and application of this class of drugs in cardiovascular medicine.
Further research is warranted to fully elucidate the clinical relevance and interplay of these off-
target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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